![molecular formula C19H19N3O5S B2896715 2-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1428371-05-4](/img/structure/B2896715.png)
2-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Overview
Description
2-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C19H19N3O5S and its molecular weight is 401.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Synthesis of Heterocyclic Compounds : This compound is involved in the synthesis of various heterocyclic compounds like imidazo[1,2-a]pyridin-3-yl)sulfonamides and imidazo[2,1-b]thiazol-5-yl)sulfonamides, demonstrating its utility in creating diverse chemical structures. The synthesis process is efficient and can be done in a one-pot two-stage method without isolating intermediates, suggesting its practicality in laboratory settings (Rozentsveig et al., 2013).
Inhibitory Action in Corrosion of Alloys : It's also used in studying the inhibition of corrosion in aluminum alloys in acidic mediums. This research is significant for industrial applications where corrosion resistance is crucial (Ehsani et al., 2014).
Biochemical and Medical Research
Antibacterial Agents : Compounds containing the sulfonamido moiety, such as this chemical, are researched for their potential as antibacterial agents. The synthesis of new heterocyclic compounds with this moiety could lead to the development of novel antibacterial drugs (Azab et al., 2013).
Anticancer and Radiosensitizing Properties : Novel sulfonamide derivatives, starting from related compounds, have been synthesized and tested for in-vitro anticancer activity. Some of these compounds showed higher activity than standard drugs like doxorubicin, indicating potential for cancer treatment and as radiosensitizers (Ghorab et al., 2015).
Enzymatic Activity Enhancement : Certain derivatives prepared from related compounds have shown to increase the reactivity of enzymes like cellobiase, suggesting their role in biochemical applications (Abd & Awas, 2008).
Antimicrobial Activities : New pyridine derivatives synthesized from compounds similar to the one have been shown to possess antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Patel & Agravat, 2007).
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine structure have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been shown to modulate various neurotransmitters .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have demonstrated various biological activities .
Action Environment
It is known that temperature can influence the formation of certain derivatives of similar compounds .
properties
IUPAC Name |
2-oxo-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-3H-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c23-18(22-9-1-2-10-22)11-13-3-5-14(6-4-13)21-28(25,26)15-7-8-17-16(12-15)20-19(24)27-17/h3-8,12,21H,1-2,9-11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPPGWQWJGYZPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide |
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